5-methyl-N-phenyl-1H-indole-2-carboxamide
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Overview
Description
5-methyl-N-phenyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-phenyl-1H-indole-2-carboxamide typically involves the Fischer indole synthesis. This method uses phenylhydrazine hydrochloride and cyclohexanone under acidic conditions, such as methanesulfonic acid in methanol, to yield the indole derivative . The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-phenyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
5-methyl-N-phenyl-1H-indole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-methyl-N-phenyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-phenyl-1H-indole-2-carboxamide
- 5-fluoro-N-phenyl-1H-indole-2-carboxamide
- 5-bromo-N-phenyl-1H-indole-2-carboxamide
Uniqueness
5-methyl-N-phenyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 5-position can enhance its stability and interaction with molecular targets compared to other halogenated derivatives .
Properties
Molecular Formula |
C16H14N2O |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
5-methyl-N-phenyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H14N2O/c1-11-7-8-14-12(9-11)10-15(18-14)16(19)17-13-5-3-2-4-6-13/h2-10,18H,1H3,(H,17,19) |
InChI Key |
PMIAQSIDRIUILX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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